3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is a chemical compound characterized by the molecular formula and a molecular weight of 206.33 g/mol. This compound features a butane backbone with two amino groups at the first and second positions, and a phenylethyl substituent at the nitrogen atom. Its structure can be represented by the following canonical SMILES notation: CC(C)C(CNCCC1=CC=CC=C1)N. The compound's InChI key is MOEDREITOJXCRN-UHFFFAOYSA-N, which is useful for database searches and chemical identification.
The synthesis of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine can be achieved through several methods:
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine may find applications in various fields due to its potential biological activity:
Several compounds share structural similarities with 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Methylbutane-1,2-diamine | C5H14N2 | Simple diamine structure | Moderate enzyme inhibition |
| N,N-Dimethylbutane-1,2-diamine | C6H16N2 | Dimethylated version | Potentially higher lipophilicity |
| Phenethylamine | C8H11N | Simple phenethyl structure | Neurotransmitter precursor |
| 4-Aminobutyrate | C4H9NO2 | GABA precursor | Neuroactive properties |
Uniqueness: The presence of both a branched alkyl chain and a phenylethyl group distinguishes 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine from other similar compounds. This unique structure may confer distinct pharmacological properties and interaction profiles compared to simpler amines or diamines.